Curcumin sulfate

Pharmacokinetics Bioavailability Metabolite Quantification

Procure high-purity Curcumin sulfate as a certified reference standard for LC-MS/MS bioanalysis of systemic curcumin exposure. This primary O-sulfate conjugate, formed via hepatic sulfation, serves as the definitive plasma biomarker for assessing oral curcumin bioavailability. Unlike the parent compound, its quantification by LC-MS/MS using a distinct internal standard (e.g., BPAG-d6) is critical for accurate systemic exposure data in regulatory submissions. Validated at 2.5 ng/mL LLOQ; store at -20°C; available at ≥98% purity.

Molecular Formula C21H20O9S
Molecular Weight 448.4 g/mol
CAS No. 339286-19-0
Cat. No. B601065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumin sulfate
CAS339286-19-0
Molecular FormulaC21H20O9S
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O
InChIInChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+
InChIKeyNEJVQQBBTRFOHB-FCXRPNKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumin Sulfate (CAS 339286-19-0): A Critical Phase II Metabolite for Curcumin Bioavailability and Analytical Reference


Curcumin sulfate (CAS 339286-19-0) is a diarylheptanoid and a primary O-sulfate conjugate of curcumin, formed via rapid intestinal and hepatic sulfation [1][2]. As a major phase II metabolite, its quantification in plasma serves as an essential biomarker for assessing the systemic bioavailability of orally administered curcumin and its various formulations [3][4]. This metabolite is critical for understanding curcumin's pharmacokinetic (PK) profile, as the parent compound exhibits notoriously poor absorption .

Why Curcumin Sulfate Cannot Be Substituted by Generic Curcumin or Other Metabolites for Analytical and Bioequivalence Studies


Generic substitution of curcumin sulfate with parent curcumin or other metabolites like tetrahydrocurcumin (THC) or curcumin glucuronide is scientifically invalid due to fundamental differences in their physicochemical, analytical, and biological roles. Curcumin sulfate is not an alternative bioactive but a quantifiable plasma conjugate that is formed in vivo [1]. Substituting it with the parent curcumin ignores the extensive first-pass metabolism that converts the majority of an oral dose into sulfate and glucuronide conjugates [2]. Furthermore, its distinct chemical structure mandates specific analytical methodology; validated LC-MS/MS methods require separate internal standards (e.g., BPAG-d6) for curcumin sulfate, distinct from those used for curcumin (curcumin-d6) [3]. Using an incorrect reference standard for PK or bioequivalence studies would lead to inaccurate quantification of systemic exposure and flawed data interpretation, undermining regulatory submissions and research conclusions [4].

Quantitative Differentiation of Curcumin Sulfate: A Guide to Evidence-Based Selection for Research and Analysis


Plasma Exposure of Curcumin Sulfate as a Bioavailability Marker: A 20 ng/mL Differential vs. Unformulated Curcumin

In a randomized, double-blind, crossover human study, plasma levels of curcumin sulfate were quantified as a key marker of systemic bioavailability. The use of a novel liquid droplet micromicellar formulation (CLDM) resulted in a mean plasma curcumin sulfate concentration of approximately 20 ng/mL at 1.5 hours post-dose [1][2]. In contrast, the same 400 mg dose of unformulated 95% curcumin powder produced plasma curcumin sulfate levels near the baseline of detection [1][2]. This demonstrates that curcumin sulfate formation is a direct and sensitive indicator of enhanced curcumin absorption from an advanced formulation.

Pharmacokinetics Bioavailability Metabolite Quantification Clinical Trial Analysis

Validated Analytical Method for Curcumin Sulfate in Clinical Trials: A 2.5 ng/mL Lower Limit of Quantitation (LLOQ)

A specific and validated LC-MS/MS method has been established for the simultaneous determination of curcumin, curcumin glucuronide, and curcumin sulfate in human plasma to support a Phase II clinical trial [1]. This method achieved a lower limit of quantitation (LLOQ) of 2.5 ng/mL for curcumin sulfate [1][2]. This validation provides a clear, quantitative performance benchmark for any analytical method intended to detect and quantify curcumin sulfate in biological matrices. It underscores the necessity of a certified reference standard to ensure accurate and reproducible results in regulated bioanalysis.

Bioanalytical Method Validation LC-MS/MS Clinical Trial Support Reference Standard

Intracellular Formation of Curcumin Sulfate Modulates Cytotoxicity: A 2-Fold Differential in IC50 Between Cancer Cell Lines

Metabolism studies in human breast cancer cells revealed that curcumin is sulfated intracellularly to form curcumin sulfate, which is then exported, lowering intracellular curcumin concentrations and diminishing its growth inhibitory activity [1]. The concentration of curcumin sulfate in the cytoplasm and culture medium was 1.6- to 1.7-fold higher in hormone-dependent ZR-75-1 cells compared to hormone-independent MDA-MB-231 cells [1]. This difference was concomitant with a 2-fold higher IC50 value for curcumin in the ZR-75-1 cell line (14 μM compared to 7.3 μM) [1].

Cancer Metabolism Cytotoxicity Sulfation Intracellular Trafficking

High-Value Application Scenarios for Curcumin Sulfate (CAS 339286-19-0) Based on Quantitative Evidence


Bioavailability and Bioequivalence Studies for Curcumin Formulations

Procure curcumin sulfate as a certified reference standard to quantify the primary plasma metabolite in human pharmacokinetic studies. As evidenced by the 20 ng/mL plasma differential achieved with an advanced formulation compared to unformulated curcumin [1][2], this analyte is essential for accurately assessing and comparing systemic exposure, which is the cornerstone of bioequivalence trials for novel curcumin delivery systems.

Method Development and Validation for Regulated Bioanalysis in Clinical Trials

Utilize a high-purity curcumin sulfate standard to develop and validate sensitive LC-MS/MS methods for use in clinical trials. The established LLOQ of 2.5 ng/mL in a validated method [3] sets a clear analytical benchmark. This reference material is crucial for preparing calibration curves and quality control samples to ensure data integrity and regulatory compliance in studies ranging from Phase I to Phase III [3].

Investigating Cellular Sulfation Pathways and Cancer Drug Resistance

Employ curcumin sulfate in in vitro models to study the metabolic fate of curcumin and its impact on therapeutic efficacy. The 2-fold difference in curcumin's IC50 between breast cancer cell lines, attributed to differential intracellular sulfation rates [4], highlights its value as a marker and tool. Researchers can use this metabolite to investigate sulfotransferase (SULT) enzyme activity and its role in modulating drug sensitivity in oncology research.

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